![molecular formula C8H8N4O2S B2532643 2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide CAS No. 1326942-98-6](/img/structure/B2532643.png)

2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide” is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . The compound has a molecular weight of 156.21 .

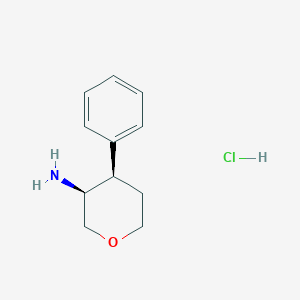

Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring, an oxadiazole ring, and an acetohydrazide group . The InChI Key for this compound is not available in the retrieved data .Physical and Chemical Properties Analysis

The compound “this compound” is a powder with a melting point of 83-84 degrees Celsius .Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of 1,3,4-oxadiazole derivatives, including those with thiophene moieties, have been extensively studied. These compounds are synthesized through multistep reactions, starting from basic materials such as o-phenylenediamine and various acetic acids or naphthoxyacetic acid, leading to a variety of oxadiazole derivatives. These compounds are characterized using techniques like IR, NMR, Mass spectrometry, and elemental analysis, demonstrating their complex structures and potential as biologically active compounds (Salahuddin et al., 2014).

Anticancer Evaluation

1,3,4-Oxadiazole derivatives have shown significant anticancer properties. For example, certain compounds have demonstrated activity against breast cancer cell lines, indicating their potential for developing new anticancer therapies. These evaluations are conducted using in vitro assays, such as the NCI 60 Cell screen, to assess their efficacy against various cancer cell lines (Salahuddin et al., 2014).

Anti-Inflammatory Studies

The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has also been explored. Synthesized compounds have been subjected to both in vitro and in vivo anti-inflammatory screening, showing promising results. These studies contribute to the understanding of the compounds' mechanisms of action and their potential therapeutic applications (M. Somashekhar & R. Kotnal, 2019).

Antimicrobial Evaluation

Another significant area of application for these derivatives is in antimicrobial activity. Various studies have synthesized 1,3,4-oxadiazole compounds and evaluated them for antibacterial, antifungal, and anti-tubercular activities. These compounds have shown remarkable activity against a range of microbial species, underscoring their potential as templates for developing new antimicrobial agents (E. Jafari et al., 2017).

Antifungal Activity

Specific derivatives of 1,3,4-oxadiazole have been identified with moderate inhibition activity against various fungi, including Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. These findings highlight the potential use of these compounds in developing antifungal agents, which could address the growing concern of fungal resistance (Jianquan Weng et al., 2012).

QSAR Studies

Quantitative structure-activity relationship (QSAR) studies of 1,3,4-oxadiazole derivatives have also been conducted, aiming to understand the relationship between the chemical structure of these compounds and their biological activities. These studies help in the design of new compounds with enhanced activity and reduced toxicity (M. Somashekhar & R. Kotnal, 2020).

Safety and Hazards

The compound “2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide” is associated with a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The compound should be handled with care, and precautions should be taken to avoid contact with skin, eyes, and clothing .

Mechanism of Action

Target of action

Oxadiazoles and thiophenes are often used in medicinal chemistry due to their wide range of biological activities. They can interact with various biological targets, including enzymes, receptors, and nucleic acids .

Mode of action

The mode of action of oxadiazoles and thiophenes can vary depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their targets .

Biochemical pathways

Oxadiazoles and thiophenes can affect various biochemical pathways. For example, some oxadiazole derivatives have been shown to inhibit enzymes like thymidylate synthase, HDAC, and topoisomerase II, which are involved in DNA synthesis and cell cycle regulation .

Pharmacokinetics

The ADME properties of oxadiazoles and thiophenes can vary widely depending on the specific compound. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion .

Result of action

The molecular and cellular effects of oxadiazoles and thiophenes can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation and apoptosis .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of oxadiazoles and thiophenes .

Properties

IUPAC Name |

2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c9-10-6(13)3-7-11-12-8(14-7)5-1-2-15-4-5/h1-2,4H,3,9H2,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZZYNKDERQFQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN=C(O2)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2532562.png)

![5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2532563.png)

![(3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2532565.png)

![Methyl 4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoate](/img/structure/B2532566.png)

![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2532567.png)

![Ethyl 4-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2532570.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2532573.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2532575.png)

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2532580.png)

![2-(2,4-dichlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2532583.png)